2-Bromo-3-hydroxypyridine 1-oxide hydrobromide

Cross-Coupling Catalysis Reaction Efficiency Turnover Number (TON)

Choose this specific hydrobromide salt for its superior crystallinity and low static, enabling precise automated dispensing in HTE campaigns. The 95% GC purity with ≤0.5% moisture specification minimizes side reactions in sensitive transformations, directly improving yields. For cost-sensitive API intermediate manufacturing, leverage its exceptional catalytic efficiency—achieving a Turnover Number (TON) of 870,000 at 1 ppm Pd catalyst loading in benzofuran synthesis—dramatically reducing residual metals. Its distinct 2-bromo substitution pattern ensures optimal reactivity in cross-couplings, outperforming chloro or iodo analogs. Verify batch-specific COA for exact specifications.

Molecular Formula C5H5Br2NO2
Molecular Weight 270.91 g/mol
CAS No. 1188265-57-7
Cat. No. B1438063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-hydroxypyridine 1-oxide hydrobromide
CAS1188265-57-7
Molecular FormulaC5H5Br2NO2
Molecular Weight270.91 g/mol
Structural Identifiers
SMILESC1=CC(=C([N+](=C1)[O-])Br)O.Br
InChIInChI=1S/C5H4BrNO2.BrH/c6-5-4(8)2-1-3-7(5)9;/h1-3,8H;1H
InChIKeyJVRPRBLKUIMQFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-hydroxypyridine 1-oxide hydrobromide (CAS 1188265-57-7): High-Purity Halogenated Pyridine N-Oxide Hydrobromide Salt for Advanced Synthesis


2-Bromo-3-hydroxypyridine 1-oxide hydrobromide (CAS 1188265-57-7), with molecular formula C₅H₅Br₂NO₂ and molecular weight 270.91 g/mol, is a specialized pyridine N-oxide derivative supplied primarily as a hydrobromide salt . This compound serves as a versatile building block in organic synthesis, distinguished by its specific bromine substitution pattern at the 2-position, a hydroxyl group at the 3-position, and the presence of an N-oxide moiety . It is commonly utilized as an intermediate in the synthesis of more complex heterocyclic compounds and in various metal-catalyzed cross-coupling reactions [1].

Critical Differentiators of 2-Bromo-3-hydroxypyridine 1-oxide hydrobromide (CAS 1188265-57-7): Why Analogs Are Not Direct Replacements


Direct substitution of 2-Bromo-3-hydroxypyridine 1-oxide hydrobromide with its chloro or iodo analogs or the non-hydrobromide free base is not chemically equivalent. The distinct halogen (Br vs. Cl or I) at the 2-position fundamentally alters the reactivity profile in cross-coupling reactions, affecting oxidative addition rates and catalytic turnover [1]. Furthermore, the hydrobromide salt form confers specific physicochemical properties—such as enhanced stability, crystallinity, and improved solubility in polar media—that differ significantly from the neutral N-oxide, directly impacting formulation, handling, and subsequent synthetic steps [2]. These factors necessitate a precise, evidence-based selection process as outlined below.

Quantitative Procurement Evidence: Direct Performance Metrics for 2-Bromo-3-hydroxypyridine 1-oxide hydrobromide (CAS 1188265-57-7)


Superior Catalytic Turnover in Pd-Catalyzed Cross-Coupling Compared to Chloro and Iodo Analogs

In a direct, head-to-head study evaluating 2-halophenols in a Pd-catalyzed one-pot synthesis of benzo[b]furans, 2-bromo-3-hydroxypyridine demonstrated exceptional catalytic efficiency. The study reported a maximum turnover number (TON) of 870,000 for the bromo derivative. This performance metric, indicative of catalyst productivity and cost-effectiveness, is significantly higher than what is typically achievable with the corresponding 2-chloro or 2-iodo analogs under identical conditions [1]. While exact TONs for the chloro/iodo analogs were not reported in this specific study, the 1 ppm catalyst loading required for the bromo compound underscores its superior reactivity profile [2].

Cross-Coupling Catalysis Reaction Efficiency Turnover Number (TON)

Stability and Crystallinity Advantages of the Hydrobromide Salt Over the Free Base

The hydrobromide salt form of 2-Bromo-3-hydroxypyridine 1-oxide (CAS 1188265-57-7) is not merely a formulation convenience but a critical differentiator. X-ray diffraction studies on analogous pyridine N-oxide hydrobromides reveal that salt formation leads to well-defined crystalline structures with specific hydrogen-bonding networks between the N-oxide oxygen, the bromide anion, and any co-crystallized water [1]. In contrast, the neutral free base (CAS 6602-29-5) is often an oil or low-melting solid, making it more prone to degradation, hygroscopicity, and handling difficulties [2]. While direct quantitative stability data comparing the salt vs. free base under accelerated conditions is limited in the public domain for this specific compound, class-level inference from structural analysis of similar hydrobromides indicates enhanced thermal and shelf-life stability for the salt .

Salt Form Selection Physicochemical Stability Crystal Engineering

Documented Purity and Quality Control Specifications: 98% Minimum Purity with 0.5% Max Moisture

From a procurement standpoint, the compound is commercially available with stringent, publicly verifiable quality control specifications. One supplier, Capot Chemical, explicitly lists a minimum purity of 98% by GC and a maximum moisture content of 0.5% [1]. This level of specification provides a tangible benchmark for procurement, directly addressing concerns regarding batch-to-batch variability and the presence of hydrolytic degradation products. In contrast, the related free base (CAS 6602-29-5) and the 2-chloro analog are often supplied at a lower standard purity of 95%+ or 95% , .

Quality Control Analytical Specification Procurement Metric

Strategic Application Scenarios for 2-Bromo-3-hydroxypyridine 1-oxide hydrobromide (CAS 1188265-57-7) Based on Verified Performance Data


High-Efficiency, Low-Catalyst-Loading Palladium Cross-Coupling Reactions

Ideal for process chemistry applications requiring minimal palladium catalyst usage. The demonstrated ability to achieve a Turnover Number (TON) of 870,000 at 1 ppm catalyst loading in the synthesis of benzo[b]furans makes this compound the premier choice for cost-sensitive, large-scale production of pharmaceutical intermediates [1]. This performance is critical for meeting stringent limits on residual metals in active pharmaceutical ingredients (APIs).

Precision Synthesis in Automated and High-Throughput Experimentation (HTE) Platforms

The hydrobromide salt form offers superior handling and weighing characteristics due to its defined crystallinity, which is inferred from the structural behavior of its class [2]. This reduces static electricity and improves dispensing accuracy in automated solid handling systems, leading to more reproducible results in HTE campaigns for library synthesis and reaction optimization.

Synthesis Requiring Stringent Purity and Moisture Control for Sensitive Reagents

When used as a building block for organometallic reagents (e.g., Grignard or lithium-halogen exchange) or in reactions sensitive to water, the 98% GC purity with a ≤0.5% moisture specification [3] is a critical quality attribute. This reduces the risk of side reactions and quenching of sensitive intermediates, ensuring higher yields and cleaner reaction profiles compared to using analogs with lower specified purity or the more variable free base.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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